

# Application Notes and Protocols for Enzymatic Hydrolysis of Lactose in Industrial Applications

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## Compound of Interest

Compound Name: *lactose*

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These application notes provide a comprehensive overview and detailed protocols for the industrial applications of enzymatic **lactose** hydrolysis. The primary focus is on the production of **lactose**-free dairy products and the synthesis of prebiotic galactooligosaccharides (GOS).

## Introduction

**Lactose**, a disaccharide present in milk and dairy by-products, poses a significant challenge for individuals with **lactose** intolerance, a condition caused by the deficiency of the enzyme lactase ( $\beta$ -galactosidase). The enzymatic hydrolysis of **lactose** into its constituent monosaccharides, glucose and galactose, is a cornerstone of the food and pharmaceutical industries.[1][2] This process not only addresses **lactose** intolerance but also improves the technological properties of dairy products and enables the synthesis of value-added ingredients like GOS.[2][3]

$\beta$ -Galactosidase (EC 3.2.1.23) is the key enzyme in this process, catalyzing the hydrolysis of the  $\beta$ -glycosidic bond in **lactose**. [4] While its primary industrial application is the production of **lactose**-free milk, it also exhibits a crucial transgalactosylation activity, which is harnessed for the synthesis of GOS, recognized for their prebiotic properties.[5][6]

## Key Industrial Applications

### Production of Lactose-Free Products

The global demand for **lactose**-free dairy products is substantial, driven by the high prevalence of **lactose** intolerance.[7] The enzymatic hydrolysis of **lactose** is the most common method for producing these products.[8]

Process Overview: The production of **lactose**-free milk typically involves the addition of commercially available  $\beta$ -galactosidase to milk.[7] This can be done through two primary methods:

- Batch Hydrolysis: The enzyme is added directly to a batch of milk and incubated for a specific period to achieve the desired level of **lactose** hydrolysis.[9]
- Aseptic Hydrolysis: Sterile lactase is aseptically added to UHT-treated milk post-pasteurization, with hydrolysis occurring within the package during storage.[9][10]

To manage the increased sweetness resulting from the formation of glucose and galactose, some processes incorporate a preliminary step of **lactose** removal through membrane filtration techniques like ultrafiltration (UF) or nanofiltration (NF).[9][11][12]

Advantages of **Lactose**-Free Products:

- Suitable for consumption by **lactose**-intolerant individuals.[2]
- Increased sweetness without the addition of artificial sweeteners.[11][13]
- Improved solubility, reducing crystallization in products like ice cream.[13]
- Accelerated fermentation in the production of cheese and yogurt.[13]

## Synthesis of Galactooligosaccharides (GOS)

GOS are non-digestible oligosaccharides that selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, classifying them as prebiotics.[5][14] They are synthesized from **lactose** through the transgalactosylation activity of  $\beta$ -galactosidase.[5][6] In this reaction, a galactose unit is transferred to an acceptor molecule, which can be **lactose** itself or another sugar.[15]

Production Process: GOS synthesis is typically achieved by incubating a concentrated **lactose** solution with a  $\beta$ -galactosidase that exhibits high transgalactosylation activity.[15] The yield and

composition of the resulting GOS mixture are influenced by factors such as the enzyme source, initial **lactose** concentration, temperature, and pH.[6] Thermophilic enzymes are often preferred for GOS production at high temperatures to enhance **lactose** solubility and minimize microbial contamination.[6]

## Enzyme Characteristics and Data

The selection of an appropriate  $\beta$ -galactosidase is critical for industrial applications. Enzymes from various microbial sources, including yeasts (*Kluyveromyces lactis*), fungi (*Aspergillus oryzae*), and bacteria (*Lactobacillus* species), are commercially available, each with distinct optimal conditions and kinetic properties.[2][3]

**Table 1: Optimal Conditions for  $\beta$ -Galactosidases from Various Microbial Sources**

Microbial Source	Optimal pH	Optimal Temperature (°C)
<i>Lactobacillus plantarum</i> HF571129	6.5 - 7.5 (for lactose)	50
<i>Aspergillus oryzae</i>	7.5	55
<i>Pediococcus acidilactici</i>	6.0	50
<i>Lactiplantibacillus plantarum</i> GV54	7.0	37

Data compiled from multiple sources.[3][4][16][17]

**Table 2: Kinetic Parameters of  $\beta$ -Galactosidases**

Microbial Source	Substrate	Km (mM)	Vmax (μmol/min/mg)
Lactobacillus plantarum HF571129	Lactose	23.28	10.88
Lactobacillus plantarum HF571129	ONPG	6.644	147.5
Aspergillus oryzae	ONPG	0.800	0.0864 A/min**
Lactiplantibacillus plantarum GV54	ONPG*	27.3757	0.2592 U/min
Pediococcus acidilactici	-	0.4	0.122

\*o-nitrophenyl-β-D-galactopyranoside, a chromogenic substrate used for enzyme activity assays. \*\*Activity expressed as change in absorbance per minute. Data compiled from multiple sources.[4][16][17][18]

## Experimental Protocols

### Protocol 1: Determination of β-Galactosidase Activity using ONPG

This protocol describes a standard method for assaying β-galactosidase activity using the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

- β-galactosidase enzyme solution
- 100 mM Phosphate buffer (pH adjusted to the enzyme's optimum, e.g., 7.0)
- ONPG solution (2 mg/mL in phosphate buffer)
- 1 M Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution

- Spectrophotometer
- Water bath

Procedure:

- Prepare a diluted enzyme solution in 100 mM phosphate buffer.
- Add 1 mL of the diluted enzyme solution to a test tube.
- Pre-incubate the enzyme solution at the optimal temperature (e.g., 50°C) for 5 minutes.
- Add 2 mL of the pre-warmed ONPG solution to the enzyme solution to start the reaction.
- Incubate the reaction mixture at the optimal temperature for exactly 10 minutes.
- Stop the reaction by adding 1 mL of 1 M Na<sub>2</sub>CO<sub>3</sub> solution. The addition of sodium carbonate will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the o-nitrophenol product.
- Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer. Use a blank containing the buffer and sodium carbonate solution for zeroing the instrument.
- One unit of β-galactosidase activity is typically defined as the amount of enzyme that liberates 1 μmol of o-nitrophenol per minute under the specified assay conditions.

## Protocol 2: Enzymatic Hydrolysis of Lactose in Milk (Batch Process)

This protocol outlines the procedure for producing **lactose**-hydrolyzed milk in a laboratory-scale batch process.

Materials:

- Whole or skim milk
- Commercial β-galactosidase preparation (e.g., from *Kluyveromyces lactis*)

- Incubator or water bath
- Analytical method for **lactose** and glucose determination (e.g., HPLC, enzymatic assay kits)

Procedure:

- Pasteurize the milk if it is not already pasteurized.
- Cool the milk to the optimal temperature for the selected  $\beta$ -galactosidase (e.g., 37°C for *K. lactis*).
- Add the  $\beta$ -galactosidase to the milk at the recommended dosage (e.g., 3-9 U/mL).[3]
- Gently stir the milk to ensure uniform distribution of the enzyme.
- Incubate the milk at the optimal temperature for a predetermined time (e.g., 2-12 hours). The incubation time will depend on the desired level of **lactose** hydrolysis.[3]
- Periodically take samples to monitor the progress of **lactose** hydrolysis by measuring the concentrations of **lactose**, glucose, and **galactose**.
- Once the desired level of hydrolysis is achieved, the milk can be rapidly cooled to below 4°C to slow down the enzymatic reaction.
- The **lactose**-hydrolyzed milk is then ready for further processing or packaging.

## Protocol 3: Synthesis of Galactooligosaccharides (GOS) from Lactose

This protocol provides a general method for the laboratory-scale synthesis of GOS.

Materials:

- **Lactose** solution (e.g., 20-40% w/v)
- $\beta$ -galactosidase with high transgalactosylation activity
- Buffer solution (e.g., McIlvaine buffer, pH 4.5)

- Water bath with shaking capabilities
- Method for stopping the reaction (e.g., boiling water bath)
- Analytical method for oligosaccharide analysis (e.g., HPLC, HPAEC-PAD)

Procedure:

- Prepare a concentrated **lactose** solution in the appropriate buffer.
- Adjust the pH and temperature of the **lactose** solution to the optimal conditions for GOS synthesis by the selected enzyme.
- Add the  $\beta$ -galactosidase to the **lactose** solution.
- Incubate the reaction mixture with continuous agitation.
- Take samples at regular intervals to monitor the formation of GOS and the consumption of **lactose**.
- Stop the reaction in the collected samples by heat inactivation (e.g., boiling for 5-10 minutes).
- Analyze the composition of the reaction mixture to determine the yield of GOS. Maximum GOS yields of around 38% have been reported at approximately 80% **lactose** conversion.  
[\[15\]](#)

## Protocol 4: Immobilization of $\beta$ -Galactosidase

Immobilizing the enzyme allows for its reuse and the development of continuous processes, which is highly advantageous for industrial applications.[\[2\]](#)[\[19\]](#)

Materials:

- $\beta$ -galactosidase solution
- Support material (e.g., chitosan beads, alginate beads, macroporous resins)[\[13\]](#)[\[20\]](#)
- Cross-linking agent (e.g., glutaraldehyde)

- Buffer solution

Procedure (Example using Adsorption and Cross-linking):

- Immerse the support material in a buffer solution at the optimal pH for immobilization (e.g., pH 4.0-6.5).[\[20\]](#)
- Add the  $\beta$ -galactosidase solution to the support material and allow the enzyme to adsorb onto the support with gentle agitation for a specified time.
- After the adsorption step, treat the enzyme-adsorbed support with a solution of glutaraldehyde to cross-link the enzyme and firmly attach it to the support.[\[20\]](#)
- Thoroughly wash the immobilized enzyme preparation with buffer to remove any unreacted glutaraldehyde and unbound enzyme.
- The immobilized  $\beta$ -galactosidase is now ready for use in a packed-bed reactor or for repeated batch reactions.

## Analytical Methods for Monitoring Lactose Hydrolysis

Accurate and reliable analytical methods are essential for quality control in the production of **lactose**-free products and GOS.[\[21\]](#)

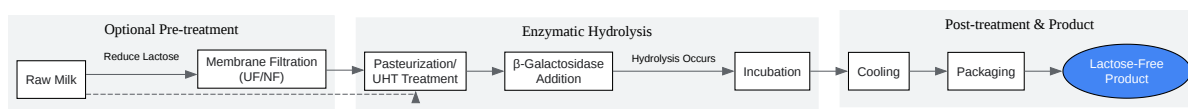
### Table 3: Common Analytical Methods for Lactose and its Hydrolysis Products



Method	Principle	Application	Advantages	Disadvantages
High-Performance Liquid Chromatography (HPLC)	Separation of sugars based on their interaction with a stationary phase, followed by detection (e.g., refractive index, pulsed amperometric detection).	Precise quantification of lactose, glucose, galactose, and GOS.	High accuracy and specificity.	Can be expensive and require specialized equipment.
Enzymatic Assay Kits	Specific enzymes are used to break down lactose into products that can be measured spectrophotometrically.	Routine quality control of lactose content in dairy products.	High specificity and ease of use.	May have interferences from other sugars.
Near-Infrared (NIR) Spectroscopy	Measures the absorption of near-infrared light by the sample to determine its composition.	Rapid, non-destructive online monitoring in industrial settings.	Fast and non-destructive.	Requires calibration with a reference method.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)	A highly sensitive chromatographic technique for carbohydrate analysis.	Accurate determination of residual lactose in lactose-free products.	Very high accuracy and specificity.	Expensive and complex.

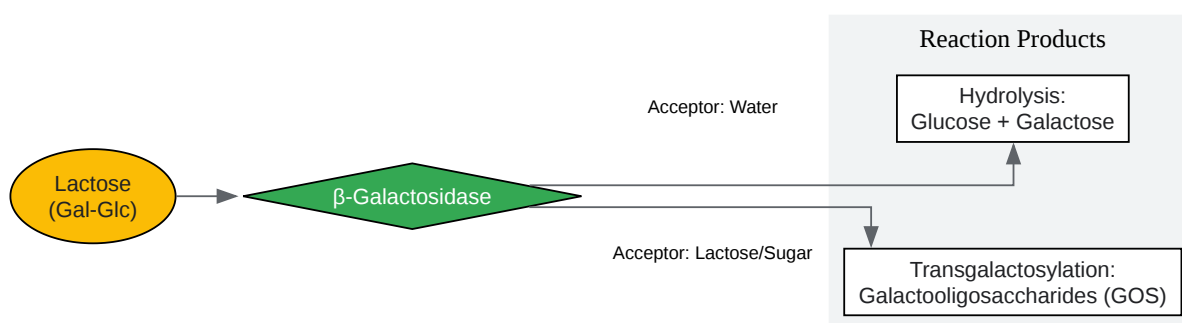
Information compiled from multiple sources.[21][22][23]

## Visualizations



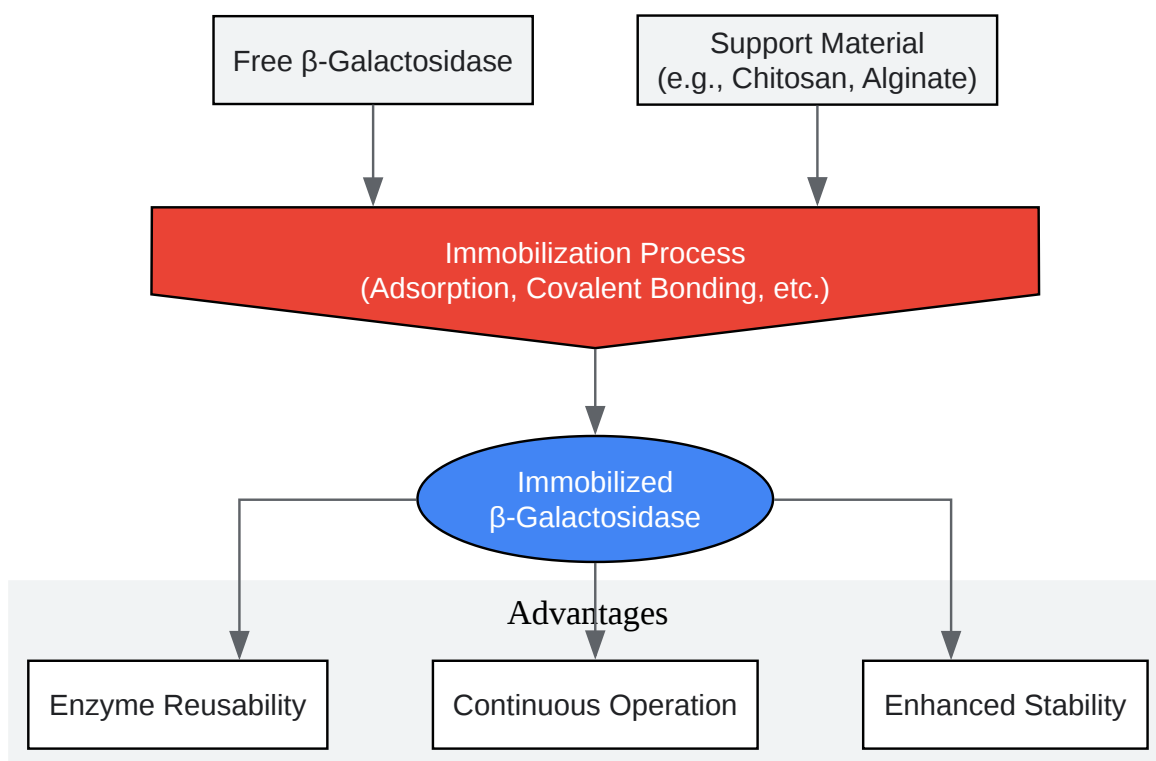
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Caption: Workflow for the production of **lactose**-free milk.



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Caption: Enzymatic pathways for **lactose** conversion.



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Caption: Logic of enzyme immobilization for industrial use.

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